molecular formula C15H11NO B11880399 6-phenyl-1H-indole-3-carbaldehyde

6-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B11880399
M. Wt: 221.25 g/mol
InChI Key: ZGUVWRGGPVNMEK-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological activities and synthetic versatility

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-phenyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives can act as receptor agonists or inhibitors, modulating biological pathways. The aldehyde group allows for further functionalization, enabling the compound to interact with various enzymes and receptors . These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-1H-indole-3-carbaldehyde is unique due to the presence of the phenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound in the synthesis of diverse and potent bioactive molecules .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

6-phenyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H11NO/c17-10-13-9-16-15-8-12(6-7-14(13)15)11-4-2-1-3-5-11/h1-10,16H

InChI Key

ZGUVWRGGPVNMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C=O

Origin of Product

United States

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